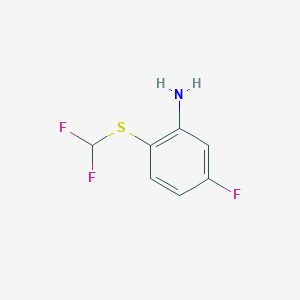
2-(Difluoromethylthio)-5-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves introducing the difluoromethylthio group onto an existing aromatic ring. Metal-based methods have been developed to transfer the CF₂H group to carbon (sp²) sites, both stoichiometrically and catalytically . Additionally, Minisci-type radical chemistry has been employed for difluoromethylation of heteroaromatics.
Reaction Conditions: The formation of the C(sp³)–CF₂H bond has been achieved through electrophilic, nucleophilic, radical, and cross-coupling methods. stereoselective difluoromethylation remains limited. Notably, recent advancements allow precise site-selective installation of CF₂H onto large biomolecules, such as proteins .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethylthio)-5-fluoroaniline can undergo various reactions, including oxidation, reduction, and substitution. The specific reactivity depends on the reaction conditions and the functional groups present.
Common Reagents and Conditions:Oxidation: Oxidizing agents like peroxides or metal catalysts can facilitate the conversion of the CF₂H group to other functional groups.
Reduction: Reducing agents can transform the CF₂H group into other moieties.
Substitution: Nucleophilic substitution reactions can replace the CF₂H group with other substituents.
Major Products: The major products formed from these reactions will vary based on the specific reaction conditions and the starting materials used.
Aplicaciones Científicas De Investigación
2-(Difluoromethylthio)-5-fluoroaniline finds applications in various scientific fields:
Chemistry: As a versatile building block for designing novel molecules.
Biology: For studying biological processes and interactions.
Medicine: Potential use in drug discovery and development.
Industry: As a precursor for synthesizing pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds at the moment, further research could explore related molecules and highlight the uniqueness of 2-(Difluoromethylthio)-5-fluoroaniline.
Propiedades
Fórmula molecular |
C7H6F3NS |
|---|---|
Peso molecular |
193.19 g/mol |
Nombre IUPAC |
2-(difluoromethylsulfanyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H6F3NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 |
Clave InChI |
FOZOVXHRIPCKTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12863520.png)
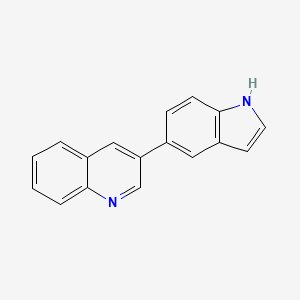
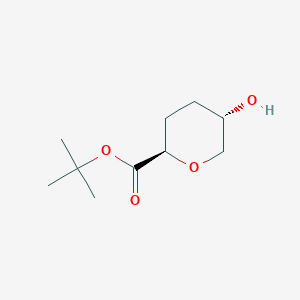
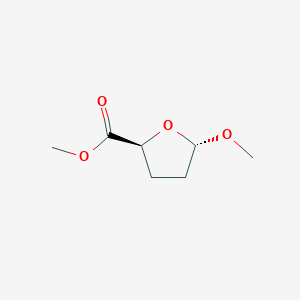
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
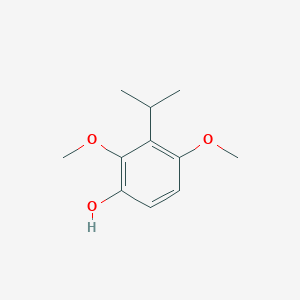
![Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate](/img/no-structure.png)
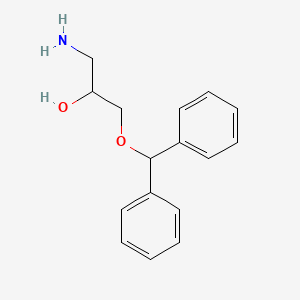
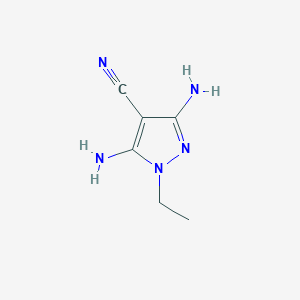
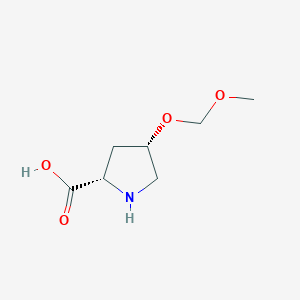
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)

